2,4-dichloro-5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with 2,4-dichloro and 5-methyl groups. The sulfonamide nitrogen is further functionalized with pyridin-2-ylmethyl and thiophen-3-ylmethyl moieties. The dichloro groups enhance electron-withdrawing effects, while the methyl group introduces steric bulk and mild electron donation.
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2S2/c1-13-8-18(17(20)9-16(13)19)26(23,24)22(10-14-5-7-25-12-14)11-15-4-2-3-6-21-15/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIPXRVKRZSNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dichloro-5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Two chlorine atoms at positions 2 and 4 on the benzene ring.
- A methyl group at position 5.
- Pyridine and thiophene moieties attached through methyl linkages.
- A sulfonamide functional group , which is crucial for its biological activity.
Molecular Formula
The molecular formula is .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 360.25 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Melting Point | Not specified |
The biological activity of sulfonamides like this compound often involves:
- Inhibition of bacterial dihydropteroate synthase , an enzyme critical for folate synthesis in bacteria.
- Potential modulation of various receptors and enzymes, leading to therapeutic effects in diseases such as cancer and infections.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. A study demonstrated that related compounds effectively inhibited bacterial growth, suggesting that this compound may share similar properties.
Antiviral Potential
Recent studies have explored the antiviral potential of compounds with similar structures. For instance, derivatives containing pyridine rings have shown activity against viral enzymes, indicating that this compound might also possess antiviral properties.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various sulfonamide derivatives, including compounds similar to this compound. Results indicated a strong correlation between structural modifications and enhanced antimicrobial potency .
- Cardiovascular Effects : In isolated rat heart models, related benzenesulfonamides showed significant effects on coronary resistance and perfusion pressure. These findings suggest potential cardiovascular applications for our compound .
- Docking Studies : Molecular docking studies have predicted interactions between this compound and specific protein targets involved in disease pathways, supporting its role as a therapeutic agent .
In Vitro Studies
In vitro testing has revealed that the compound exhibits:
- EC50 values indicating effective concentration levels for biological activity.
- Inhibition rates comparable to established drugs in specific assays.
Pharmacokinetic Parameters
Pharmacokinetic evaluations using computational models have suggested favorable absorption and distribution characteristics for this compound, enhancing its viability as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
2.1. Structural and Electronic Comparisons
The following compounds are selected for comparison based on shared sulfonamide/amide backbones or heterocyclic substituents:
Key Observations:
- Heterocyclic Substituents : The target compound’s thiophen-3-ylmethyl group introduces sulfur-mediated lipophilicity, contrasting with the pyridin-3-ylmethyl group in ’s compound, which may enhance solubility via nitrogen lone pairs .
- Core Variations : The thiazole core in ’s compound could facilitate metal coordination or hydrogen bonding, unlike the benzene core in the target compound .
Tools for Structural Analysis
- Crystallography : Programs like SHELXL () and databases like the Cambridge Structural Database (CSD) () enable comparative analysis of bond lengths, angles, and packing motifs .
- Visualization : Tools such as Mercury () can model intermolecular interactions (e.g., π-stacking, hydrogen bonds) to differentiate packing efficiencies between analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
